1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a cyclopropyl group, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trichloropyrimidine and cyclopropylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes.
Coupling Reactions: The final compound is formed through coupling reactions that link the pyrimidine and piperidine rings with the butanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives
Uniqueness
1-(4-{Cyclopropyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H25F3N4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[4-[cyclopropyl-[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H25F3N4O/c1-12(2)9-17(26)24-7-5-14(6-8-24)25(13-3-4-13)16-10-15(18(19,20)21)22-11-23-16/h10-14H,3-9H2,1-2H3 |
InChI Key |
DHCOTZWWAALIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N(C2CC2)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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